Unii-1IA46M0D13

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

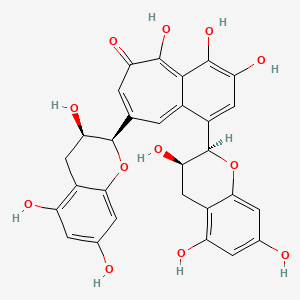

3,4,5-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)/t21-,22-,28-,29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMYMEWFZKHGAX-ZKSIBHASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Theaflavin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4670-05-7 | |

| Record name | Theaflavin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4670-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theaflavine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004670057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theaflavin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Orthoboric Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Orthoboric acid, commonly known as boric acid or boracic acid, is a weak, monobasic Lewis acid of boron with the chemical formula H₃BO₃ or B(OH)₃.[1][2][3] It exists as a white crystalline solid or powder and is found naturally in volcanic regions and as a constituent of various minerals like borax (B76245) and sassolite.[2][3] While its applications are diverse, ranging from an antiseptic to a precursor in the synthesis of other boron compounds, a thorough understanding of its chemical properties is paramount for its effective and safe utilization in research and development. This guide provides a detailed examination of the core chemical characteristics of orthoboric acid, complete with quantitative data, experimental methodologies, and process visualizations.

Physicochemical and Structural Properties

Orthoboric acid presents as a white crystalline solid with a soft, soapy texture.[2][3] In its solid state, B(OH)₃ molecules are arranged in layers held together by extensive hydrogen bonding (O---O separation of 272 pm).[2][3] The boron atom is at the center of a trigonal planar geometry, bonded to three hydroxyl groups.[2][3]

| Property | Value |

| Molar Mass | 61.83 g·mol⁻¹[1][2] |

| Density | 1.435 g/cm³[1][4] |

| Melting Point | 170.9 °C (decomposes)[1][2] |

| Boiling Point | 300 °C (decomposes)[1][2] |

| Acidity (pKa) | 9.24 (in pure water at 25 °C)[1][4][5] |

| Solubility in Water | 2.52 g/100 mL (0 °C) 4.72 g/100 mL (20 °C) 5.7 g/100 mL (25 °C) 19.10 g/100 mL (80 °C) 27.53 g/100 mL (100 °C)[1][2] |

| Solubility in other solvents | Soluble in lower alcohols; moderately soluble in pyridine; very slightly soluble in acetone.[1][2] |

| B-O Bond Length | 136 pm[2][3] |

| O-H Bond Length | 97 pm[2][3] |

Acidity and Aqueous Behavior

Orthoboric acid is not a Brønsted-Lowry acid (proton donor) but rather a weak monobasic Lewis acid.[6][7][8] Its acidity in aqueous solution arises from its ability to accept a hydroxide (B78521) ion (OH⁻) from water, thereby releasing a proton (H⁺) and forming the tetrahydroxyborate anion, [B(OH)₄]⁻.[1][6]

B(OH)₃ + 2H₂O ⇌ [B(OH)₄]⁻ + H₃O⁺[1]

This equilibrium gives aqueous solutions of orthoboric acid a mildly acidic pH.[1][3] The pKa for this reaction is approximately 9.24, confirming its nature as a weak acid.[1][4][5]

References

- 1. Boric acid - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Orthoboric Acid - GeeksforGeeks [geeksforgeeks.org]

- 4. Boric Acid | H3BO3 | CID 7628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ORTHO BORIC ACID - Ataman Kimya [atamanchemicals.com]

- 6. ck12.org [ck12.org]

- 7. quora.com [quora.com]

- 8. Boric Acid is A monobasic and weak lewis acid B monobasic class 11 chemistry CBSE [vedantu.com]

Boric Acid: A Versatile and Sustainable Lewis Acid Catalyst in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boric acid (H₃BO₃), a seemingly simple and unassuming inorganic compound, has emerged as a powerful and versatile Lewis acid catalyst in a wide array of organic transformations. Its low toxicity, ready availability, and cost-effectiveness position it as a cornerstone of sustainable and green chemistry. This technical guide provides a comprehensive overview of the role of boric acid in contemporary organic synthesis, with a particular focus on its application in the formation of amide and ester bonds, as well as its utility in multicomponent reactions. Detailed experimental protocols for key transformations are provided, alongside a thorough examination of the underlying reaction mechanisms. Quantitative data are summarized in tabular format for ease of comparison, and key mechanistic pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the principles and applications of boric acid catalysis.

Introduction: The Resurgence of a Classic Reagent

For decades, the utility of boron-containing compounds in organic synthesis was largely centered on the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the intrinsic Lewis acidity of boric acid itself has garnered renewed and significant attention. As a mild, water-compatible, and environmentally benign catalyst, boric acid offers a compelling alternative to often harsh, expensive, and toxic metal-based Lewis acids. Its ability to activate carboxylic acids and alcohols through the formation of borate (B1201080) esters is central to its catalytic efficacy. This activation strategy has proven highly effective in a variety of synthetic transformations that are fundamental to the work of researchers in drug discovery and development.

The Lewis Acidity of Boric Acid: A Mechanistic Overview

Unlike typical Brønsted acids that donate a proton, boric acid functions as a Lewis acid by accepting a lone pair of electrons from a Lewis base, most commonly an oxygen or nitrogen atom. In aqueous solution, this is exemplified by its reaction with water to form the tetrahydroxyborate anion and a proton. In the context of organic reactions, boric acid activates carboxylic acids by forming a reactive acyloxyboron intermediate, effectively a mixed anhydride. This intermediate is significantly more electrophilic than the parent carboxylic acid, rendering it susceptible to nucleophilic attack by amines or alcohols to form amides and esters, respectively. The removal of water, often through azeotropic distillation, is crucial to drive the equilibrium towards product formation.

Boric Acid Catalyzed Amidation: A Green Route to Peptides and Amides

The direct formation of amides from carboxylic acids and amines is a cornerstone of organic and medicinal chemistry. Traditional methods often rely on stoichiometric activating agents that generate significant waste. Boric acid-catalyzed amidation provides a highly atom-economical and environmentally friendly alternative.

Reaction Mechanism and Pathway

The catalytic cycle of boric acid-catalyzed amidation is initiated by the reaction of boric acid with a carboxylic acid to form a monoacyloxyboronic acid intermediate. This species is then attacked by the amine nucleophile to form a tetrahedral intermediate, which subsequently collapses to release the amide product and regenerate the boric acid catalyst. Theoretical calculations suggest that the cleavage of the C-O bond in the tetracoordinate acyl boronate intermediate is the rate-determining step.

Caption: Proposed mechanism for boric acid-catalyzed amidation.

Quantitative Data for Boric Acid-Catalyzed Amidation

The following table summarizes the reaction conditions and yields for the boric acid-catalyzed amidation of various carboxylic acids and amines.

| Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Phenylbutyric acid | Benzylamine (B48309) | 5 | Toluene | Reflux | 16 | 95 | |

| Benzoic acid | Aniline | 10 | Xylene | Reflux | 24 | 88 | |

| Phenylacetic acid | Benzylamine | 2 (equiv) B(OCH₂CF₃)₃ | - | 80 | 15 | 91 | |

| Various | Various | 10 | Toluene | 110 | 18 | 70-98 |

Experimental Protocol: Synthesis of N-Benzyl-4-phenylbutyramide

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser are added 4-phenylbutyric acid (1.0 eq), boric acid (0.05 eq), and toluene. The mixture is heated to reflux to remove any residual water. After cooling to room temperature, benzylamine (1.0 eq) is added, and the reaction mixture is heated to reflux for 16 hours, with continuous removal of water. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired amide.

Boric Acid Catalyzed Esterification: Selective Acylation of Hydroxy Compounds

Similar to amidation, boric acid is an effective catalyst for the direct esterification of carboxylic acids with alcohols. A particularly noteworthy application is the chemoselective esterification of α-hydroxycarboxylic acids in the presence of other hydroxyl groups or non-α-hydroxycarboxylic acids.

Mechanism of Chemoselective Esterification

The selectivity of boric acid for α-hydroxycarboxylic acids is attributed to the formation of a stable five-membered cyclic borate ester intermediate. This chelation activates the carboxylic acid group for nucleophilic attack by the alcohol, while other hydroxyl or carboxylic acid groups in the molecule that cannot form such a stable complex remain unreactive.

Caption: Mechanism of boric acid-catalyzed esterification.

Quantitative Data for Boric Acid-Catalyzed Esterification

| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Mandelic Acid | Methanol | 10 | Methanol | RT | 18 | 98 | |

| Lactic Acid | Ethanol | 10 | Ethanol | RT | 18 | 95 | |

| Malic Acid | Methanol | 10 | Methanol | RT | Overnight | High (monoester) | |

| Sialic Acid | Methanol | catalytic | Methanol | 50 | - | 90 |

Experimental Protocol: Chemoselective Methyl Esterification of Mandelic Acid

Mandelic acid (1.0 eq) is dissolved in methanol. Boric acid (0.1 eq) is added to the solution, and the mixture is stirred at room temperature for 18 hours. The solvent is then removed under reduced pressure. The residue can be purified by silica gel chromatography to yield the pure methyl mandelate.

Boric Acid in Multicomponent Reactions: Building Molecular Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued in drug discovery for their efficiency and ability to rapidly generate diverse molecular scaffolds. Boric acid has proven to be an effective catalyst for several important MCRs.

Biginelli Reaction

The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. Boric acid, often in the presence of a co-catalyst like glacial acetic acid, efficiently catalyzes this transformation.

Caption: Experimental workflow for the Biginelli reaction.

Experimental Protocol: A mixture of the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea (1.5 eq), and boric acid (0.2 eq) in glacial acetic acid is heated at reflux for the appropriate time. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with cold water, and recrystallized to afford the pure dihydropyrimidinone.

Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. The boronic acid Mannich reaction, also known as the Petasis reaction, is a three-component reaction between an aldehyde, an amine, and a boronic acid to produce substituted amines. Boric acid can also catalyze the traditional Mannich reaction.

Experimental Protocol: To a mixture of the aldehyde (1.0 eq) and the amine (1.0 eq) in a suitable solvent (e.g., water), the carbonyl compound (1.2 eq) and boric acid (0.1 eq) are added. The reaction is stirred at room temperature or with gentle heating until completion. The product is then extracted with an organic solvent and purified by chromatography.

Aza-Michael Addition

The aza-Michael reaction is the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. Boric acid has been shown to be an efficient catalyst for this transformation, particularly in aqueous media.

Experimental Protocol: The α,β-unsaturated compound (1.0 eq) and the amine (1.2 eq) are dissolved in water. Boric acid (0.1 eq) is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the product is extracted with an organic solvent, dried, and concentrated. The crude product is then purified by column chromatography.

Boric Acid in Drug Development

The mild and selective nature of boric acid catalysis makes it particularly attractive for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its ability to tolerate a wide range of functional groups obviates the need for extensive protecting group strategies, thus streamlining synthetic routes and improving overall efficiency. Boron-containing compounds themselves, particularly boronic acids, are a growing class of pharmaceuticals. The development of efficient and sustainable methods for their synthesis, potentially leveraging boric acid catalysis, is an active area of research.

Conclusion and Future Outlook

Boric acid has firmly established itself as a valuable and sustainable tool in the arsenal (B13267) of the modern organic chemist. Its low cost, minimal environmental impact, and broad applicability in key bond-forming reactions and multicomponent strategies make it an ideal catalyst for both academic research and industrial applications, particularly in the pharmaceutical sector. Future research will likely focus on expanding the scope of boric acid catalysis to new transformations, developing asymmetric variants, and further elucidating the intricate mechanistic details of these fascinating reactions. The principles of green chemistry will undoubtedly continue to drive the exploration and application of this simple yet powerful Lewis acid.

Physiological Effects of Boron Compounds In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron, a metalloid element, exhibits a wide spectrum of physiological effects in vivo, transitioning from an essential micronutrient at low concentrations to a toxic agent at higher doses. Its compounds play significant roles in cellular membrane function, enzymatic activities, and mineral metabolism. This technical guide provides an in-depth overview of the in vivo effects of various boron compounds, with a focus on their toxicological profiles, therapeutic applications, and underlying molecular mechanisms. Quantitative data from toxicological studies are summarized for comparative analysis. Detailed experimental protocols for key in vivo and ex vivo assays are provided to facilitate reproducibility. Furthermore, key signaling pathways influenced by boron compounds are visualized to elucidate their mechanisms of action. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working with or investigating the physiological roles of boron compounds.

Introduction

Boron is a ubiquitous element found in the environment, primarily as boric acid and inorganic borates. While not yet classified as an essential nutrient for humans, there is growing evidence of its beneficial effects on various physiological processes, including bone health, immune function, and hormone regulation. Conversely, excessive exposure to boron compounds can lead to reproductive and developmental toxicities. In recent years, boron-containing molecules have gained significant interest in drug discovery and development, with several compounds approved for therapeutic use. This guide aims to provide a comprehensive technical overview of the physiological effects of boron compounds in vivo, consolidating toxicological data, experimental methodologies, and mechanistic insights.

Toxicology of Boron Compounds

The toxicity of boron compounds is largely dependent on the dose and route of exposure. In general, they are considered to have low acute toxicity. However, chronic exposure to high doses can lead to adverse effects, particularly on the reproductive and developmental systems.

Acute and Subchronic Toxicity

The acute toxicity of several common boron compounds is summarized in Table 1. Boric acid and borax (B76245) exhibit low acute oral toxicity in rodents. Ulexite and colemanite also demonstrate low acute oral toxicity.

Table 1: Acute Toxicity of Selected Boron Compounds

| Compound | Animal Model | Route of Administration | LD50/LC50 | Reference(s) |

| Boric Acid | Rat | Oral | 2660 - 5140 mg/kg | |

| Mouse | Oral | 3450 mg/kg | ||

| Rabbit | Dermal | >2000 mg/kg | ||

| Rat | Inhalation | >2.0 mg/L (LC50) | ||

| Borax (Sodium Tetraborate Decahydrate) | Rat | Oral | 3493 - 6080 mg/kg | |

| Mouse | Oral | 2000 mg/kg | ||

| Rabbit | Dermal | >2000 mg/kg | ||

| Rat | Inhalation | >2.0 mg/L (LC50) | ||

| Sodium Pentaborate Pentahydrate | Rat | Oral | >2500 mg/kg | |

| Rabbit | Dermal | >2000 mg/kg | ||

| Rat | Inhalation | >2.04 mg/L (LC50) | ||

| Ulexite | Rat | Oral | 3200 - 3400 mg/kg | |

| Rabbit | Dermal | >2000 mg/kg | ||

| Colemanite | Rat | Oral | >4000 - >5600 mg/kg | |

| Rabbit | Dermal | >2000 mg/kg | ||

| Boron Trifluoride | Rat | Inhalation | 1.21 mg/L (4-hr LC50) |

Reproductive and Developmental Toxicity

Reproductive and developmental toxicities are the most sensitive endpoints for boron exposure. High doses of boric acid have been shown to cause testicular atrophy and impaired fertility in male rats, mice, and dogs. Developmental effects, such as reduced fetal body weight and skeletal variations, have been observed in the offspring of pregnant rats, mice, and rabbits exposed to high doses of boric acid.

Table 2: Reproductive and Developmental Toxicity of Boric Acid

| Species | Study Type | NOAEL (mg B/kg/day) | LOAEL (mg B/kg/day) | Key Effects at LOAEL | Reference(s) |

| Rat (Male) | Fertility | 17.5 | >17.5 | Testicular toxicity, reduced spermiation | |

| Rat (Female) | Fertility | 17 | >17 | Decreased ovulation | |

| Rat | Developmental | 9.6 | 13.3 | Reduced fetal body weight, skeletal variations | |

| Mouse | Fertility | ~27 | >27 | Reduced ovulation, decreased pup weights | |

| Mouse | Developmental | 248 mg/kg (as boric acid) | >248 mg/kg (as boric acid) | Embryo/fetal toxicity | |

| Dog | Subchronic Oral | 8.8 | 29.2 | Testicular atrophy, spermatogenic arrest |

Genotoxicity and Carcinogenicity

The available evidence suggests that boron compounds are not genotoxic. Studies on novel boron-containing therapeutic agents, such as tavaborole (B1682936) and crisaborole, have shown no evidence of mutagenicity in a battery of genetic toxicology assays, including the Ames test, in vitro chromosome aberration assay, and in vivo micronucleus study. Furthermore, long-term bioassays of some boron compounds have not revealed any carcinogenic potential.

Therapeutic Applications and Mechanisms of Action

Boron-containing compounds have emerged as a new class of therapeutic agents with diverse applications.

Anti-inflammatory Effects

Crisaborole is a boron-containing phosphodiesterase 4 (PDE4) inhibitor approved for the topical treatment of atopic dermatitis. PDE4 is highly expressed in immune cells and its inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, is thought to reduce the production of pro-inflammatory cytokines, thereby alleviating the signs and symptoms of atopic dermatitis.

Natural sources and mineral forms of boric acid like sassolite

An In-depth Technical Guide to the Natural Sources and Mineral Forms of Boric Acid

This technical guide provides a comprehensive overview of boric acid's natural occurrences, with a primary focus on its mineral form, sassolite (B1174133). It is intended for researchers, scientists, and professionals in drug development who require detailed information on the properties, sources, and extraction of this versatile compound.

Introduction to Boric Acid and its Mineral Forms

Boric acid (H₃BO₃), also known as orthoboric acid or boracic acid, is a weak, monobasic Lewis acid of boron.[1][2] It exists as colorless crystals or a white powder and is soluble in water.[1][3] In nature, boric acid is found in its mineral form, sassolite, as well as a constituent of other borate (B1201080) minerals, in seawater, and in various plants and fruits.[1][4][5]

Sassolite is the naturally occurring mineral form of boric acid.[4][6][7] It was first described in 1800 and named after its discovery location, Sasso Pisano in Tuscany, Italy.[6][7] It typically occurs in volcanic regions, deposited from steam in fumaroles and hot springs, and can also be found in sedimentary evaporite deposits.[6][7][8]

Natural Sources of Boric Acid

Boric acid is sourced from a variety of natural environments. The primary sources include volcanic emissions, borate mineral deposits, and natural brines.

-

Volcanic and Geothermal Regions: Boric acid is found in its free state in volcanic districts like Tuscany (Italy), the Lipari Islands, and Nevada (USA).[2][5] In these areas, it emanates from fissures in the ground, mixed with steam, and precipitates as sassolite.[2][8] The geysers (soffioni) in Tuscany were a significant source of boric acid for Europe from the early 19th to the mid-20th century.[8]

-

Borate Minerals: Besides sassolite, boric acid is a component of many other naturally occurring borate minerals.[4][5] These are the primary raw materials for the industrial production of boric acid.[9] The most commercially significant borate minerals are found in large evaporite deposits in arid regions of Turkey, the USA (California), China, and South America.[5][10] Major borate minerals include:

-

Borax (B76245) (Tincal): Na₂B₄O₇·10H₂O

-

Colemanite : Ca₂B₆O₁₁·5H₂O

-

Ulexite : NaCaB₅O₉·8H₂O

-

Boracite : Mg₃B₇O₁₃Cl

-

Kernite : Na₂B₄O₇·4H₂O

-

-

Seawater and Brines: Boric acid and its salts are naturally present in seawater.[4][5] Natural and industrial brines, particularly those from salt lakes like Searles Lake in California, are also sources for boric acid recovery.[11][12]

Quantitative Data and Physical Properties

The properties of sassolite and boric acid are summarized below. Data has been compiled from various mineralogical and chemical databases.

Table 1: Physicochemical Properties of Sassolite (Boric Acid)

| Property | Value | Reference |

| Chemical Formula | H₃BO₃ or B(OH)₃ | [1][6][7] |

| Molar Mass | 61.83 g·mol⁻¹ | [1] |

| Crystal System | Triclinic | [7][13] |

| Color | White to gray, can be yellow (sulfur impurities) or brown (iron oxides) | [6][7][13] |

| Luster | Vitreous to pearly | [7][13] |

| Hardness (Mohs) | 1 | [6][7][13] |

| Density | 1.46–1.50 g/cm³ | [7][13] |

| Cleavage | Perfect on {001} | [7][13] |

| Streak | White | [7][13] |

| Optical Properties | Biaxial (-) | [7][13] |

| Refractive Index | nα = 1.340, nβ = 1.456, nγ = 1.459 | [7][13] |

Table 2: Solubility of Boric Acid in Water

| Temperature (°C) | Solubility (g / 100 mL) | Reference |

| 0 | 2.52 | [1] |

| 20 | 4.72 | [1] |

| 25 | 5.7 | [1] |

| 80 | 19.10 | [1] |

| 100 | 27.53 | [1] |

Methodologies and Experimental Protocols

The extraction and purification of boric acid vary depending on the source material. Below are generalized protocols for extraction from borate minerals and natural brines.

Protocol: Extraction of Boric Acid from Borax Ore

This protocol describes the common industrial method for producing boric acid by reacting borax (sodium tetraborate (B1243019) decahydrate) with a strong mineral acid, such as sulfuric or hydrochloric acid.[1][9]

Objective: To produce crystalline boric acid from borax ore.

Materials:

-

Borax ore (Na₂B₄O₇·10H₂O)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Demineralized Water

-

Filter Press or Centrifuge

-

Crystallization Tank with cooling system

-

Drying Oven

Procedure:

-

Ore Beneficiation: The mined borax ore is first crushed and ground to increase the surface area for reaction. Impurities like clay are removed through washing and scrubbing.[9]

-

Leaching/Reaction: The beneficiated ore is dissolved in hot water or recycled mother liquor to create a concentrated borax solution. This solution is then reacted with a stoichiometric amount of concentrated sulfuric acid. The reaction is typically carried out in a stirred tank reactor at a temperature between 80-100°C.

-

Reaction: Na₂B₄O₇·10H₂O + H₂SO₄ → 4 H₃BO₃ + Na₂SO₄ + 5 H₂O

-

-

Filtration: The resulting slurry contains boric acid in solution and precipitated sodium sulfate (B86663) (if the temperature is lowered) along with any remaining insoluble residues. This mixture is filtered while hot to separate the boric acid-rich liquor from the solid byproducts.[9]

-

Crystallization: The hot, filtered liquor is transferred to a crystallizer and cooled slowly.[14] As the temperature decreases, the solubility of boric acid drops significantly (see Table 2), causing it to precipitate out as pure crystals. Cooling to approximately 2-4°C maximizes yield.[14]

-

Separation and Washing: The crystallized boric acid is separated from the mother liquor using a centrifuge or vacuum filter. The crystals are then washed with cold demineralized water to remove any remaining soluble impurities.[14]

-

Drying: The purified boric acid crystals are dried in a continuous dryer or oven at a controlled temperature (e.g., 100-150°C) to remove residual moisture, yielding a final product with >99.5% purity.[15]

Protocol: Extraction of Boric Acid from Brine

This protocol outlines a method for recovering boric acid from boron-rich natural brines.

Objective: To extract and purify boric acid from a brine solution.

Materials:

-

Boron-containing brine

-

Hydrochloric Acid (HCl)

-

Solvent mixture (e.g., aliphatic alcohols like isopentanol in kerosene)

-

Cooling/Crystallization vessel

-

Washing solution (demineralized water)

-

Drying equipment

Procedure:

-

Acidification: The brine is first reacted with a strong acid, such as hydrochloric acid, to convert the dissolved borates into boric acid. The pH is typically lowered to around 2.5.[14]

-

Reaction: B₄O₇²⁻ + 2 H⁺ + 5 H₂O → 4 H₃BO₃

-

-

Primary Crystallization: The acidified brine is cooled significantly (e.g., to 2°C) for an extended period (e.g., 24 hours).[14] This induces the precipitation of boric acid, which is then separated from the bulk of the brine. This step can recover over 70% of the boron content.[14]

-

Solvent Extraction (for residual boron): The remaining brine, which still contains a low concentration of boron, can be treated via solvent extraction.[14] An organic solvent mixture (e.g., 20% aliphatic alcohols in 80% kerosene) is mixed with the brine. The boric acid selectively partitions into the organic phase.

-

Stripping: The boron-loaded organic phase is then "stripped" by mixing it with an alkaline solution, which transfers the boron back to an aqueous phase as a concentrated borate solution.

-

Secondary Crystallization: This concentrated borate solution is then treated similarly to the process in Protocol 4.1 (acidification, cooling, crystallization) to recover the remaining boric acid.[14]

-

Purification: The boric acid crystals obtained from all crystallization steps are combined, washed with cold, pure water, and dried to achieve the final high-purity product.[14]

Visualizations: Workflows and Relationships

The following diagrams illustrate key processes related to the formation and extraction of boric acid.

Caption: Geological formation pathway of sassolite from volcanic and sedimentary sources.

Caption: Workflow for the industrial extraction and purification of boric acid.

Caption: Logical workflow for the characterization and identification of sassolite.

References

- 1. Boric acid - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. chemicals.co.uk [chemicals.co.uk]

- 5. thechemco.com [thechemco.com]

- 6. Sassolite (Sassolite) - Rock Identifier [rockidentifier.com]

- 7. Sassolite - Wikipedia [en.wikipedia.org]

- 8. saltworkconsultants.com [saltworkconsultants.com]

- 9. boricacid.net [boricacid.net]

- 10. researchgate.net [researchgate.net]

- 11. factmonster.com [factmonster.com]

- 12. Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods [mdpi.com]

- 13. mindat.org [mindat.org]

- 14. US5676916A - Process for extracting the boron content in the brine of natural or industrial salt mines - Google Patents [patents.google.com]

- 15. WO2012079185A1 - Process for obtaining boron from natural or industrial and/or mineral brines that comprise boron, using an inorganic extractant for extracting the boron - Google Patents [patents.google.com]

Boric Acid's Role in Plant Micronutrient Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron is an essential micronutrient for the healthy growth and development of all plants.[1][2] It plays a critical role in a variety of physiological processes, including cell wall formation and stability, maintenance of membrane integrity, and reproductive growth.[1][2][3] Boric acid is the primary form in which plants absorb boron from the soil solution.[4] The range between boron deficiency and toxicity in plants is narrower than for any other essential nutrient, making the precise study and management of boron levels critical in agricultural and research settings.[5][6] This technical guide provides an in-depth overview of the role of boric acid in plant micronutrient studies, complete with experimental protocols, quantitative data, and visualizations of key biological pathways.

Data Presentation: Boron Concentration Thresholds in Plants

The optimal concentration of boron varies significantly among plant species and even between different tissues within the same plant. The following tables summarize the deficient, sufficient, and toxic levels of boron in the leaf tissues of several key crop species. These values are critical for diagnosing the boron status of plants and for designing experiments to study its effects.

Table 1: Boron Sufficiency, Deficiency, and Toxicity Levels in Leaf Tissue of Various Crops (ppm of Dry Weight)

| Crop | Plant Part | Timing | Deficiency Level (ppm) | Sufficiency Range (ppm) | Toxicity Level (ppm) |

| Alfalfa | Tops (6" of new growth) | Prior to flowering | < 30 | 30-80 | > 80 |

| Corn | Ear leaf | Tasseling to silk | < 5 | 8-25 | > 25 |

| Soybean | Trifoliate leaves | Early flowering | < 20 | 20-60 | > 100[7][8] |

| Wheat | Whole tops | As head emerges from boot | < 6 | 6-10 | > 16[9][10] |

| Rice | - | - | - | - | - |

| Tomato | - | - | < 20 | 25-75 | > 100 |

| Potato | Fourth leaf from tip | 40-50 days after emergence | < 20 | 20-40 | > 60 |

| Canola | - | - | < 25 | 25-75 | > 100 |

| Cauliflower | Young mature leaf | Buttoning | < 26 | 31-48 | > 48[11] |

Note: These values are general guidelines and can be influenced by environmental factors, soil type, and plant genotype.[10]

Experimental Protocols

Preparation of Hydroponic Solutions for Boron Studies

Hydroponic culture is a precise method for studying the effects of specific nutrient concentrations on plant growth. The following protocol, based on a modified Hoagland solution, can be used to create conditions of boron deficiency, sufficiency, and toxicity.[12]

Materials:

-

Stock solutions of macronutrients and micronutrients (see Table 2)

-

Boric acid (H₃BO₃)

-

Deionized water

-

pH meter and adjustment solutions (e.g., 1M KOH and 1M HCl)

-

Hydroponic system components (containers, aeration, etc.)

Procedure:

-

Prepare Macronutrient and Micronutrient Stock Solutions: Prepare concentrated stock solutions as detailed in Table 2. Store in separate, clearly labeled containers.

-

Prepare Boron Stock Solution: Prepare a 1000x stock solution of boric acid. For example, dissolve 2.86 g of H₃BO₃ in 1 L of deionized water to create a stock solution containing 500 ppm of boron.

-

Prepare Final Nutrient Solutions:

-

Boron-Deficient Solution (0 µM B): Add the required volumes of macronutrient and micronutrient stock solutions to deionized water, omitting the boron stock solution.

-

Boron-Sufficient Solution (e.g., 25 µM B for most plants): Add the required volumes of macronutrient and micronutrient stock solutions, and the appropriate volume of the boron stock solution to achieve the desired final concentration. For a 25 µM B solution, you would add 0.05 mL of a 500 ppm (46.2 mM) stock solution per liter of final solution.

-

Boron-Toxic Solution (e.g., 250 µM B or higher): Add a higher volume of the boron stock solution to achieve the desired toxic concentration.

-

-

Adjust pH: Adjust the final pH of each solution to between 5.5 and 6.0 using 1M KOH or 1M HCl.

-

Administer to Plants: Transfer the prepared solutions to the hydroponic system. Replace the solutions every 3-7 days to maintain stable nutrient concentrations.

Table 2: Modified Hoagland's No. 2 Nutrient Stock Solutions [12]

| Stock Solution | Chemical | Concentration in Stock (g/L) |

| Macronutrients | ||

| 1 | KNO₃ | 101.1 |

| 2 | Ca(NO₃)₂·4H₂O | 236.2 |

| 3 | NH₄H₂PO₄ | 115.0 |

| 4 | MgSO₄·7H₂O | 493.0 |

| Micronutrients | ||

| 5 | MnCl₂·4H₂O | 1.8 |

| 6 | ZnSO₄·7H₂O | 0.22 |

| 7 | CuSO₄·5H₂O | 0.08 |

| 8 | H₂MoO₄ (85%) | 0.02 |

| 9 | Fe-EDTA | 36.7 |

To prepare the final solution, add 1 mL of each macronutrient stock and 1 mL of the combined micronutrient stock (excluding boron, which is added separately) per liter of deionized water.

Analysis of Boron Content in Plant Tissues

Accurate determination of boron concentration in plant tissues is essential for correlating physiological and molecular responses with boron status. The following are two common methods for boron analysis.

This is a highly sensitive and widely used method for multi-element analysis, including boron.

Materials:

-

Drying oven

-

Muffle furnace

-

Porcelain crucibles

-

Hydrochloric acid (HCl), trace metal grade

-

Deionized water

-

ICP-OES instrument

Procedure:

-

Sample Preparation:

-

Harvest plant tissue and wash thoroughly with deionized water to remove any surface contamination.

-

Dry the tissue in an oven at 65-70°C for 48-72 hours until a constant weight is achieved.

-

Grind the dried tissue to a fine powder using a Wiley mill or similar grinder.

-

-

Dry Ashing:

-

Weigh approximately 0.5-1.0 g of the dried, ground plant tissue into a clean porcelain crucible.

-

Place the crucibles in a muffle furnace and ash the samples at 500-550°C for 4-6 hours, or until a white or gray ash is obtained.

-

-

Ash Digestion:

-

Allow the crucibles to cool completely.

-

Add 5-10 mL of 1M HCl to each crucible to dissolve the ash. Gently swirl to ensure all the ash is in contact with the acid.

-

Quantitatively transfer the dissolved ash solution to a 50 mL volumetric flask.

-

Bring the flask to volume with deionized water and mix thoroughly.

-

-

ICP-OES Analysis:

-

Calibrate the ICP-OES instrument using a series of boron standards of known concentrations.

-

Analyze the prepared samples to determine the boron concentration.

-

This method provides a simpler and more accessible alternative to ICP-OES for boron quantification.

Materials:

-

Spectrophotometer

-

Curcumin-oxalic acid solution

-

Boric acid standards

-

Digested plant ash solution (prepared as in the ICP-OES method)

Procedure:

-

Prepare Curcumin-Oxalic Acid Reagent: Dissolve 0.04 g of curcumin (B1669340) and 5 g of oxalic acid in 100 mL of ethanol.

-

Reaction:

-

Pipette an aliquot (e.g., 1 mL) of the digested plant ash solution or boron standard into a porcelain evaporating dish.

-

Add 4 mL of the curcumin-oxalic acid reagent and mix well.

-

Evaporate the mixture to dryness on a water bath at 55 ± 3°C.

-

Continue heating for at least 15 minutes after dryness to ensure the reaction is complete.

-

-

Extraction of Rosocyanin:

-

Cool the dish and add 25 mL of ethanol.

-

Stir to dissolve the red-colored rosocyanin complex.

-

Filter the solution into a 50 mL volumetric flask and bring to volume with ethanol.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the solution at 540 nm using a spectrophotometer, with ethanol as a blank.

-

-

Quantification:

-

Create a standard curve by plotting the absorbance values of the boric acid standards against their known concentrations.

-

Determine the boron concentration in the plant samples by comparing their absorbance to the standard curve.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of boric acid in plants.

Caption: Boron deficiency signaling pathway in plant roots.

Caption: Boron toxicity-induced ROS signaling pathway.

Caption: Experimental workflow for boron analysis in plant tissues.

Conclusion

The study of boric acid in plants is a multifaceted field with significant implications for agriculture and plant biology research. The narrow margin between boron deficiency and toxicity necessitates precise experimental control and accurate analytical methods. This guide provides a foundational framework for researchers, offering detailed protocols for hydroponic studies and tissue analysis, comprehensive data on boron thresholds in various crops, and visual representations of the complex signaling networks that govern plant responses to boron availability. By utilizing these resources, scientists can further unravel the intricate roles of this essential micronutrient and develop strategies to optimize plant health and productivity.

References

- 1. Boron for Minnesota soils | UMN Extension [extension.umn.edu]

- 2. cropnutrition.com [cropnutrition.com]

- 3. assets.ctfassets.net [assets.ctfassets.net]

- 4. scielo.br [scielo.br]

- 5. extension.psu.edu [extension.psu.edu]

- 6. gpnmag.com [gpnmag.com]

- 7. SL366/SS567: Field Symptoms of Boron Toxicity and Deficiency in Florida Peanuts [edis.ifas.ufl.edu]

- 8. Boron Important for Soybeans [dtnpf.com]

- 9. Plants Need Boron to Thrive - AgWeb [agweb.com]

- 10. Boron Toxicity and Deficiency in Agricultural Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the pKa of Boric Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the acidity and pKa of boric acid (B(OH)₃) in aqueous environments. Boric acid's unique Lewis acid character, as opposed to Brønsted-Lowry behavior, governs its equilibrium in water. Understanding the nuances of its pKa is critical for applications ranging from pharmaceutical formulations and buffer systems to analytical chemistry.

The Acidity of Boric Acid: A Lewis Acid Mechanism

Unlike typical Brønsted-Lowry acids that donate a proton (H⁺), boric acid acts as a weak, monobasic Lewis acid.[1] Its acidity arises from the acceptance of a hydroxide (B78521) ion (OH⁻) from water. This mechanism is due to the electron-deficient nature of the boron atom, which has a vacant p-orbital, making it an effective electron pair acceptor.[2][3]

The reaction in aqueous solution involves the formation of the tetrahedral tetrahydroxyborate ion, [B(OH)₄]⁻.[1][4][5] The equilibrium can be represented as follows:

B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺[1]

Raman spectroscopy of alkaline solutions has confirmed the presence of the [B(OH)₄]⁻ ion, supporting this Lewis acid mechanism.[6][7] This interaction with water results in the release of a proton, leading to a mildly acidic solution.[6]

References

- 1. What is the mechanism of Boric acid? [synapse.patsnap.com]

- 2. Mechanism of Acidity - Boric Acid - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. reaction mechanism - The acidity of boric acid - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Tetrahydroxyborate - Wikipedia [en.wikipedia.org]

- 5. Sodium tetrahydroxyborate - Wikipedia [en.wikipedia.org]

- 6. Boric acid - Wikipedia [en.wikipedia.org]

- 7. Acid dissociation constant - Wikipedia [en.wikipedia.org]

Boric Acid's Crucial Role in Maintaining Cellular Membrane Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boric acid, a weak Lewis acid, has long been recognized for its diverse biological activities. Emerging research has shed light on its significant, yet often overlooked, function in the maintenance and modulation of cellular membrane integrity. This technical guide provides an in-depth exploration of the core mechanisms by which boric acid interacts with the cell membrane, influencing its structure, permeability, and associated signaling pathways. Through a comprehensive review of experimental data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of boric acid's multifaceted role at the cellular boundary, paving the way for innovative therapeutic and biotechnological applications.

Introduction

The cellular membrane is a dynamic and intricate barrier that governs the passage of substances, facilitates communication, and maintains cellular homeostasis. Its integrity is paramount for cell survival and function. Boric acid, in its undissociated form (H₃BO₃), is a small, uncharged molecule that can readily traverse biological membranes.[1][2] Beyond simple diffusion, boric acid engages in complex interactions with membrane components, influencing a cascade of cellular processes. This guide delves into the quantitative aspects of boric acid's membrane permeability, the experimental protocols used to elucidate these properties, and the signaling pathways it modulates.

Boric Acid Permeability Across Cellular Membranes

The transport of boric acid across the cell membrane is a critical determinant of its intracellular concentration and subsequent biological effects. This process occurs through two primary mechanisms: passive diffusion across the lipid bilayer and facilitated transport via membrane proteins.[3][4][5]

Passive Diffusion

As a small, uncharged molecule at physiological pH, boric acid can passively diffuse across the lipid bilayer.[2] The permeability coefficient (PH3BO3), a measure of the ease with which a substance can cross a membrane, is influenced by the membrane's lipid composition.

Facilitated Transport

Evidence strongly suggests that specific membrane proteins facilitate the transport of boric acid, particularly in plant cells.[2][3][6] These channels can be inhibited by certain compounds, highlighting their proteinaceous nature. In humans, certain aquaporins have been identified as potential boric acid transporters.[7]

Table 1: Permeability Coefficients of Boric Acid Across Various Membranes

| Membrane Type | Permeability Coefficient (cm s⁻¹) | Key Factors Influencing Permeability | Reference(s) |

| Phosphatidylcholine Liposomes | 4.9 x 10⁻⁶ | Lipid composition, sterols, fatty acyl chain length, pH | [1][8] |

| Phosphatidylcholine Liposomes (Range) | 7 x 10⁻⁶ to 9.5 x 10⁻⁹ | Presence of sterols, phospholipid head group, fatty acyl chain length, pH | [1][8] |

| Xenopus oocytes | 1.5 x 10⁻⁶ | Simple passive diffusion | [1][9] |

| Squash Root Plasma Membrane Vesicles | 3 x 10⁻⁷ ± 1.4 x 10⁻⁸ | Channel-mediated transport | [2][3][6] |

| Squash Root Microsomal Vesicles | Six times lower than plasma membrane vesicles | Lower density of transport channels | [2][3][6] |

Table 2: Inhibition of Boric Acid Transport in Squash Root Plasma Membrane Vesicles

| Inhibitor | Concentration | % Inhibition | Reversibility | Reference(s) |

| Mercuric Chloride (HgCl₂) | Not specified | 30% - 39% | Reversible by 2-mercaptoethanol | [3][6][10] |

| Phloretin | 250 µM | 39% | Not specified | [2][6][10] |

Experimental Protocols

The following sections detail the methodologies employed in key experiments to investigate boric acid's interaction with cellular membranes.

Measurement of Boric Acid Permeability in Vesicles

This protocol is based on the stopped-flow light scattering technique used to measure the permeability of boric acid across plasma membrane vesicles isolated from plant roots.

Objective: To determine the permeability coefficient of boric acid.

Materials:

-

Purified plasma membrane vesicles

-

Stopped-flow spectrophotometer

-

Buffers of varying osmolarity (e.g., sorbitol solutions)

-

Boric acid solution

Procedure:

-

Vesicle Preparation: Isolate and purify plasma membrane vesicles from the tissue of interest (e.g., squash roots) using established differential centrifugation and phase-partitioning methods.

-

Vesicle Loading: Resuspend the vesicles in a buffer containing a specific concentration of boric acid.

-

Stopped-Flow Measurement:

-

Rapidly mix the vesicle suspension with a hyperosmotic solution containing the same concentration of boric acid in the stopped-flow apparatus. This will cause an initial shrinkage of the vesicles due to water efflux.

-

Monitor the change in light scattering at a 90° angle. The initial decrease in scattering corresponds to vesicle shrinkage.

-

As boric acid and water enter the vesicles down their respective concentration gradients, the vesicles will reswell, leading to an increase in light scattering.

-

-

Data Analysis: Fit the time course of the light scattering signal to a mathematical model to calculate the permeability coefficient (PH3BO3). The rate of reswelling is proportional to the permeability of boric acid.

Identification of Boron-Interacting Membrane Proteins

This protocol utilizes boronate affinity chromatography to isolate membrane-associated proteins that interact with boron.

Objective: To identify and characterize proteins that bind to boron.

Materials:

-

Root microsomal preparations

-

Phenylboronate (B1261982) affinity chromatography column

-

Elution buffers with and without boron-complexing agents (e.g., sorbitol)

-

Equipment for two-dimensional gel electrophoresis and MALDI-TOF mass spectrometry.

Procedure:

-

Protein Extraction: Isolate root microsomal proteins from plants grown under boron-sufficient and boron-deficient conditions.

-

Affinity Chromatography:

-

Equilibrate the phenylboronate column with a binding buffer.

-

Load the microsomal protein extract onto the column. Boron-interacting proteins will bind to the phenylboronic acid groups on the resin.

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the bound proteins using a buffer containing a high concentration of a competing cis-diol, such as sorbitol, or by changing the pH.

-

-

Protein Identification:

Signaling Pathways and Logical Relationships

Boric acid's interaction with the cell membrane extends beyond simple transport, influencing signaling cascades that regulate cell proliferation, apoptosis, and morphology.

Boric Acid Transport Mechanisms

The following diagram illustrates the dual mechanisms of boric acid transport across the cellular membrane.

Caption: Dual mechanisms of boric acid transport across the cell membrane.

Experimental Workflow for Identifying Boron-Interacting Proteins

This diagram outlines the key steps in identifying membrane proteins that interact with boron.

Caption: Workflow for identifying boron-interacting membrane proteins.

Boric Acid-Modulated Signaling in Cancer Cells

In certain cancer cell lines, boric acid has been shown to induce apoptosis and inhibit proliferation by modulating specific signaling pathways. The following is a simplified representation of the SEMA3A pathway affected by boric acid in glioblastoma cells.

Caption: Simplified SEMA3A signaling pathway modulated by boric acid.[13]

Conclusion

Boric acid's interaction with the cellular membrane is a complex phenomenon involving both passive diffusion and facilitated transport, significantly influenced by the membrane's composition. Its ability to modulate the function of membrane proteins and influence intracellular signaling pathways underscores its potential as a bioactive compound. The data and protocols presented in this guide provide a solid foundation for further research into the precise molecular mechanisms governing boric acid's effects on membrane integrity. A deeper understanding of these interactions will be instrumental for drug development professionals exploring boric acid and its derivatives for novel therapeutic strategies, particularly in cancer therapy and drug delivery systems.[14][15][16] Future investigations should focus on elucidating the full spectrum of boron-interacting proteins in mammalian cells and their downstream signaling consequences.

References

- 1. researchgate.net [researchgate.net]

- 2. Permeability and Channel-Mediated Transport of Boric Acid across Membrane Vesicles Isolated from Squash Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Permeability and channel-mediated transport of boric acid across membrane vesicles isolated from squash roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Boric acid transport activity of human aquaporins expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Permeability of boric acid across lipid bilayers and factors affecting it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Permeability and the mechanism of transport of boric acid across the plasma membrane of Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Membrane-associated, boron-interacting proteins isolated by boronate affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Boric Acid Induces Oxidative Damage and Apoptosis Through SEMA3A/PLXNA1/NRP1 Signalling Pathway in U251 Glioblastoma Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. boricacid.net [boricacid.net]

- 15. Boronic-Acid-Modified Nanomaterials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on the Anti-inflammatory Properties of Boric Acid: A Technical Guide

Executive Summary: Boric acid (BA), a naturally occurring boron compound, has demonstrated significant anti-inflammatory potential across a range of preclinical studies. Its mechanisms of action are multifaceted, involving the modulation of key inflammatory signaling pathways, reduction of pro-inflammatory cytokine production, and regulation of oxidative stress. Evidence suggests that boric acid can inhibit the NF-κB pathway, attenuate NLRP3 inflammasome activation, and decrease the expression of enzymes like COX-2 and iNOS. These activities translate to therapeutic potential in conditions such as arthritis, sepsis, and impaired wound healing. This document provides a comprehensive overview of the current research, detailing the molecular mechanisms, summarizing quantitative data from in-vitro and in-vivo models, and outlining key experimental protocols for researchers in drug discovery and development.

Introduction

Inflammation is a fundamental biological process that, while critical for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with favorable safety profiles is a priority in therapeutic development. Boron, a trace element essential for various physiological functions, has emerged as a promising candidate. Boric acid (H₃BO₃), its most common form, has been shown to possess a spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] This guide explores the molecular basis for these properties and summarizes the key preclinical findings that underscore its potential as a therapeutic agent.

Core Mechanisms of Anti-inflammatory Action

Boric acid exerts its anti-inflammatory effects by intervening at multiple points in the inflammatory cascade. The primary mechanisms identified include the downregulation of pro-inflammatory signaling pathways, direct inhibition of inflammatory enzymes, and mitigation of oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Studies have shown that boric acid can suppress the activation of this pathway. In lipopolysaccharide (LPS)-stimulated murine macrophages, supplementation with boron led to decreased expression of NF-κB-controlled genes, including TNF-α, IL-1β, and iNOS.[3] This suggests that boric acid acts upstream of cytokine gene activation to down-regulate the inflammatory process.[3]

Attenuation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation of potent pro-inflammatory cytokines IL-1β and IL-18. Boron-containing compounds have been identified as inhibitors of the NLRP3 inflammasome.[4][5] For example, 2-aminoethoxy diphenylborinate (2APB) was found to inhibit the release of IL-1β in response to multiple NLRP3 activators, including ATP and nigericin.[4] This inhibition appears to occur downstream of potassium efflux, a critical step in NLRP3 activation.[4]

Modulation of Pro-inflammatory Cytokines and Mediators

A consistent finding across numerous studies is boric acid's ability to reduce the levels of key pro-inflammatory cytokines.

-

Tumor Necrosis Factor-alpha (TNF-α): Boric acid inhibits LPS-induced TNF-α formation in THP-1 monocytes, an effect that may be mediated through a thiol-dependent mechanism.[6] In animal models of sepsis and knee osteoarthritis, BA administration significantly reduced serum and tissue levels of TNF-α.[1][7]

-

Interleukins (ILs): Boric acid has been shown to decrease levels of pro-inflammatory interleukins such as IL-1β and IL-6 while in some contexts increasing the expression of anti-inflammatory cytokines like IL-10.[2][7][8] In a rat model of ovariectomy-induced inflammation, BA supplementation regulated inflammatory changes, suggesting a beneficial role in menopause management.[9][10]

-

Enzymes (COX-2, iNOS, MMPs): Boric acid can inhibit the expression of two major enzymes related to inflammation: cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2] Furthermore, in an experimental model of osteoarthritis, boric acid reduced the activity of matrix metalloproteinase-13 (MMP-13), an enzyme involved in cartilage degradation.[7]

Reduction of Reactive Oxygen Species (ROS)

Oxidative stress is intricately linked with inflammation. Boric acid has demonstrated antioxidant properties, protecting cells from oxidative damage.[2][11] In various models, boric acid administration has been shown to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the levels of endogenous antioxidants like glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase.[12] By mitigating oxidative stress, boric acid helps to break the cycle of inflammation and cellular damage.[11][13]

Quantitative Data from Preclinical Studies

The anti-inflammatory effects of boric acid have been quantified in various in-vitro and in-vivo models. The following tables summarize key findings.

Table 1: Summary of Quantitative Data from In-Vitro Studies

| Cell Line / Model | Treatment / Stimulus | Boric Acid (BA) Concentration | Outcome | Reference |

|---|---|---|---|---|

| Murine Macrophages (J774-A1) | Lipopolysaccharide (LPS) | 10 or 100 mmol | Decreased expression of TNF-α, IL-1β, MIP-1α, and iNOS | [3] |

| Human Monocytes (THP-1) | Lipopolysaccharide (LPS) | Not specified | Inhibited LPS-induced TNF-α formation | [6] |

| Human Gingival Fibroblasts | Nicotine (10⁻¹ - 10⁻⁶ mM) | 100 ng/mL | Prevented nicotine-induced elevation of TNF-α, IL-1β, IL-6, IL-8, IL-17 and decrease of IL-10 | [8] |

| Bovine Corneal Endothelial Cells | - | 3000 µM | 25% inhibition of cell proliferation | [14] |

| Soybean 5-Lipoxygenase | Linoleic Acid | IC₅₀ = 7.6 ng/mL* | Inhibition of lipoxygenase enzyme activity | [15] |

| Note: Study used Boropinic Acid, a related boron-containing natural compound. | | | | |

Table 2: Summary of Quantitative Data from In-Vivo Studies

| Animal Model | Condition | Boric Acid (BA) Dosing | Outcome | Reference |

|---|---|---|---|---|

| Rats | Cecal Ligation and Puncture (Sepsis) | 20 mg/kg (CLP + BA1) | Decreased AKT gene expression in liver tissue | [1] |

| Rats | Ovariectomy-induced inflammation | 5 and 10 mg/kg | Significantly decreased TNF-α levels; Significantly increased IL-11 levels (P<0.05) | [10] |

| Rats | Knee Osteoarthritis (KOA) | 4 and 10 mg/kg (intra-articular) | Significant decrease in serum IL-1β, TNF-α, and MMP-13 activity (P<0.05); Significant reduction in IL-1β, TNF-α, MMP-13, and NOS-2 expression in tissue (P<0.01) | [7] |

| Rats | Diabetic Wound Healing | Not specified | Promotes wound healing, roles in cell proliferation, growth factor expression, and inflammation | [16][17] |

| Mice | Candida albicans skin infection | 3% Boric Acid Solution | Significantly increased serum levels of IL-17 and IL-23 on day 5 (P<0.05) |[18] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these exploratory studies.

In-Vitro Macrophage Stimulation Assay

-

Cell Culture: Culture a murine macrophage cell line (e.g., J774-A1) in appropriate media (e.g., DMEM with 10% FBS). For boron-specific studies, cells are grown in the presence or absence of supplemental boron (e.g., 10 or 100 mmol boric acid) for a minimum of 5 days to ensure cellular incorporation.[3]

-

Stimulation: Plate cells and stimulate with an inflammatory agent, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 4-24 hours).

-

Analysis:

-

Cytokine Quantification: Collect the cell culture supernatant and quantify cytokine levels (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Gene Expression: Isolate total RNA from the cells. Perform reverse transcription to synthesize cDNA, followed by quantitative real-time PCR (RT-PCR) to measure the mRNA expression levels of target genes (e.g., Tnf, Il1b, Nos2).[3]

-

Lipoxygenase Inhibition Assay

-

Reagents: Prepare a 0.2 M borate (B1201080) buffer (pH 9.0), a solution of soybean lipoxygenase enzyme, and a linoleic acid substrate solution.[19]

-

Incubation: In a spectrophotometer cuvette, incubate the lipoxygenase enzyme with the test compound (boric acid or its derivatives) in the borate buffer for a short period (e.g., 3 minutes) at 25°C.[19]

-

Reaction Initiation: Start the enzymatic reaction by adding the linoleic acid substrate.

-

Measurement: Monitor the change in absorbance at 234 nm for approximately 3 minutes. The formation of conjugated dienes from linoleic acid by lipoxygenase results in an increase in absorbance at this wavelength.

-

Calculation: Compare the rate of reaction in the presence of the inhibitor to a control reaction (without the inhibitor) to determine the percentage of inhibition. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

In-Vivo Knee Osteoarthritis (KOA) Model

-

Induction: Anesthetize Sprague-Dawley rats. Induce KOA by a single intra-articular injection of monosodium iodoacetate (MIA) into the knee joint.[7]

-

Treatment Groups: Divide animals into groups: a healthy control, a KOA control (no treatment), and treatment groups receiving boric acid either orally (e.g., 4 or 10 mg/kg daily) or intra-articularly (e.g., 4 or 10 mg/kg on days 1, 7, 14, and 21).[7]

-

Sample Collection: After the treatment period (e.g., 4 weeks), collect blood samples via cardiac puncture for serum analysis. Euthanize the animals and dissect the knee joints for histopathological analysis.

-

Biochemical Analysis: Use serum to measure levels of IL-1β, TNF-α, and MMP-13 activity via ELISA or specific activity assays.[7]

-

Histopathological and Immunohistochemical Analysis: Fix, decalcify, and embed the knee joint tissue in paraffin. Section the tissue and stain with Hematoxylin and Eosin (H&E) to evaluate cartilage degeneration and joint space narrowing. Perform immunohistochemistry using specific antibodies against IL-1β, TNF-α, MMP-13, and NOS-2 to assess their expression levels within the joint tissue.[7]

Visualized Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes discussed.

Caption: Boric acid's inhibition of the NF-κB signaling pathway.

Caption: Attenuation of the NLRP3 inflammasome by boron-based inhibitors.

Caption: General experimental workflow for in-vitro anti-inflammatory assays.

Safety and Toxicology Considerations

While boric acid demonstrates therapeutic potential, its safety profile is a critical consideration. It is generally considered to have low toxicity with dermal exposure to intact skin.[20] However, systemic toxicity can occur following ingestion of large quantities or repeated application to abraded or wounded skin, particularly in infants.[21][22] The mean lethal dose (LD₅₀) in rats is approximately 2,660 mg/kg body mass.[22] Reported symptoms of acute toxicity include gastrointestinal distress, skin eruptions, and central nervous system effects.[20] For cosmetic use, concentrations are typically restricted to ≤ 5%, and application on injured or infant skin is advised against.[23] Any therapeutic development must carefully consider the concentration, route of administration, and patient population to ensure safety.

Conclusion and Future Directions

The body of evidence strongly supports the anti-inflammatory properties of boric acid. Its ability to modulate fundamental inflammatory pathways like NF-κB and the NLRP3 inflammasome provides a solid mechanistic foundation for its observed effects in preclinical models of inflammation-driven pathologies. The quantitative data consistently show a reduction in key inflammatory markers.

Future research should focus on:

-

Dose-Response Studies: Establishing optimal therapeutic windows for different conditions.

-

Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion of boric acid when used as a therapeutic.

-

Clinical Trials: Translating the promising preclinical findings into well-controlled human studies, particularly in topical applications for conditions like inflammatory skin diseases, wound healing, and potentially intra-articular administration for osteoarthritis.[16][24]

-

Derivative Development: Synthesizing and screening novel boron-containing compounds to enhance potency and specificity while minimizing potential toxicity.[25]

References

- 1. Exploring the anti‑inflammatory activity of boron compounds through the miR‑21/PTEN/AKT pathway in cecal ligation and puncture‑induced sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Boron in wound healing: a comprehensive investigation of its diverse mechanisms [frontiersin.org]

- 3. Publication : USDA ARS [ars.usda.gov]

- 4. Boron-Based Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Boric acid inhibits LPS-induced TNF-alpha formation through a thiol-dependent mechanism in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effects of Boric Acid in Treating Knee Osteoarthritis: Biochemical and Histopathological Evaluation in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boric Acid Reverses Nicotine-Induced Cytokine Expressions of Human Gingival Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cellmolbiol.org [cellmolbiol.org]

- 11. bioengineer.org [bioengineer.org]

- 12. Protective Effect of Boric Acid on Oxidative Damage and Cognitive Function in Aging Modeled Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. geneonline.com [geneonline.com]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. researchgate.net [researchgate.net]

- 16. medscidiscovery.com [medscidiscovery.com]

- 17. Boric Acid 10% Ointment - Skin Protection & Relief | Bayview Pharmacy [bayviewrx.com]

- 18. Boric Acid Solution Inhibits Candida albicans Infections in Mouse Skin via the IL-23/Th17 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. Boric Acid Technical Fact Sheet [npic.orst.edu]

- 21. drugs.com [drugs.com]

- 22. Boric acid - Wikipedia [en.wikipedia.org]

- 23. cir-safety.org [cir-safety.org]

- 24. researchgate.net [researchgate.net]

- 25. Boron-Based Inhibitors of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: An In-depth Technical Guide on the Estrogen-like Effects of Boric Acid in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Boric acid (BA), a compound with widespread industrial and consumer applications, has been the subject of considerable research regarding its reproductive and developmental toxicity.[1] A key question in the scientific community is whether these toxic effects are mediated by an estrogen-like mechanism. This technical guide provides a comprehensive overview of the current state of research on the estrogenic properties of boric acid as observed in animal models. It synthesizes findings from key in vivo and in vitro studies, details experimental methodologies, presents quantitative data for comparative analysis, and visualizes the proposed mechanisms and workflows. The evidence suggests that while boric acid exhibits certain estrogen-like effects in vivo, such as inducing uterine growth, it does not appear to function as a classical estrogen agonist.[1][2] It fails to stimulate estrogen-sensitive cell lines in vitro or directly bind to estrogen receptors.[1][2] The prevailing hypothesis points towards an indirect mechanism of endocrine disruption, possibly involving the modulation of steroid hormone transport and metabolism.[3][4] This document serves as a critical resource for professionals investigating endocrine-active compounds and their mechanisms of action.

Evidence for Estrogen-like Effects: In Vivo Studies

Several studies utilizing ovariectomized (OVX) rat models have demonstrated that boric acid can induce physiological responses typically associated with estrogen exposure.

Uterotrophic and Histological Effects

In a key study, administration of boric acid to ovariectomized Sprague-Dawley (SD) rats led to a significant increase in uterine weight, a classic indicator of an estrogenic response (uterotrophic assay).[1][2] Concurrently, histological examination revealed a marked increase in the height of epithelial cells in the uterine and vaginal mucous membranes.[1][2] These changes are indicative of cellular proliferation stimulated by estrogenic compounds. Boric acid administration was also shown to protect the uterus and fallopian tubes from toxicity induced by cyclophosphamide (B585) in rats, suggesting a role in tissue maintenance and protection.[5][6]

Cellular Proliferation and Receptor Modulation

The proliferative effect of boric acid in these tissues was further substantiated by the enhanced expression of Proliferating Cell Nuclear Antigen (PCNA), a key marker for cell division.[1][2] Interestingly, while stimulating these physical and cellular changes, boric acid was observed to reduce the density of estrogen receptors (ER).[1][2] This downregulation of receptors is a known physiological response to the presence of an agonist, further suggesting an estrogen-like effect in the in vivo context.

Evidence Against a Direct Estrogenic Mechanism

Despite the compelling in vivo data, several lines of evidence argue against boric acid acting as a direct estrogen receptor agonist.

In Vitro Cell Proliferation Assays

Estrogen-responsive human breast cancer cells, specifically the MCF-7 cell line, are a standard model for assessing the estrogenicity of a compound. Multiple studies have shown that boric acid does not stimulate the proliferation of MCF-7 cells, a result that starkly contrasts with the effects of estradiol (B170435) and other known xenoestrogens.[1][2]

Serum Estradiol Levels and Receptor Binding

Administration of boric acid in animal models did not alter the circulating levels of endogenous estradiol (E2).[1][2] This indicates that its effects are not due to an increase in the production of the natural hormone. Furthermore, competitive binding assays, which measure the ability of a compound to displace radiolabeled estradiol from the estrogen receptor, have failed to show any significant binding affinity for boric acid. This lack of direct interaction with the ER is a critical piece of evidence suggesting a non-classical mechanism of action.

Proposed Indirect Mechanisms of Action

The dichotomy between the in vivo effects and in vitro inactivity has led to alternative hypotheses regarding boric acid's mechanism as an endocrine disruptor.

Disruption of Steroid Hormone Transport

One prominent hypothesis suggests that boric acid may interfere with the binding of steroid hormones to their transport proteins in the blood, such as Sex Hormone Binding Globulin (SHBG).[3][4] By uncoupling hormones like testosterone (B1683101) and estrogen from their carriers, boric acid could increase their bioavailability and the concentration of their "free," active forms, leading to enhanced estrogenic signaling without directly acting on the receptor.[4]

Modulation of Steroid Hormone Metabolism

Boric acid may also influence the enzymes involved in steroid hormone synthesis and metabolism.[4][7] For instance, dietary boron supplementation has been associated with changes in plasma levels of various steroid hormones, including an increase in free testosterone.[4] This suggests that boric acid could alter the metabolic pathways, potentially shifting the balance of active hormones in the body.

Caption: Proposed indirect mechanism of boric acid's estrogenic effect via SHBG.

Quantitative Data Summary

The following tables summarize key quantitative findings from animal studies investigating the estrogen-like and reproductive effects of boric acid.

Table 1: Uterotrophic and Histological Effects of Boric Acid in Ovariectomized Rats

| Parameter | Control Group | Boric Acid Group (4 mg/kg) | Reference |

|---|---|---|---|